
Carbanilic acid, p-chlorodithio-, glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, p-chlorodithio-, glycolate is a chemical compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyl functional group attached to a hydrocarbon radical. This compound is notable for its unique structure, which includes a p-chlorodithio group and a glycolate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbanilic acid, p-chlorodithio-, glycolate can be synthesized through several methods. One common approach involves the reaction of p-chlorodithioaniline with glycolic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, p-chlorodithio-, glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The p-chlorodithio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbanilic acid, p-chlorodithio-, glycolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce p-chlorodithio and glycolate groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which carbanilic acid, p-chlorodithio-, glycolate exerts its effects involves interactions with specific molecular targets. The p-chlorodithio group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Carbanilic acid: Lacks the p-chlorodithio and glycolate groups, making it less reactive in certain chemical reactions.
p-Chlorodithioaniline: Contains the p-chlorodithio group but lacks the carboxyl and glycolate groups.
Glycolic acid: Contains the glycolate group but lacks the p-chlorodithio and carboxyl groups
Uniqueness
Carbanilic acid, p-chlorodithio-, glycolate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
73623-03-7 |
|---|---|
Molecular Formula |
C9H8ClNO2S2 |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
S-[(4-chlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H8ClNO2S2/c10-6-1-3-7(4-2-6)11-9(14)15-8(13)5-12/h1-4,12H,5H2,(H,11,14) |
InChI Key |
RJNLLVPXUAGZOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)SC(=O)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
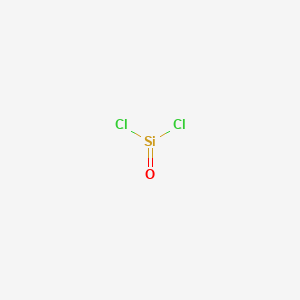

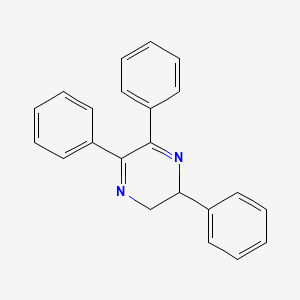

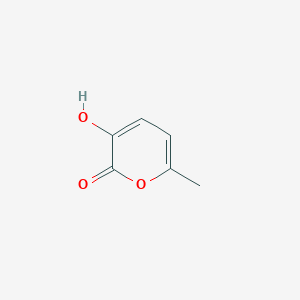

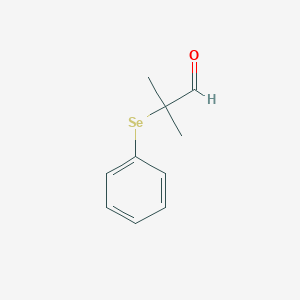
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
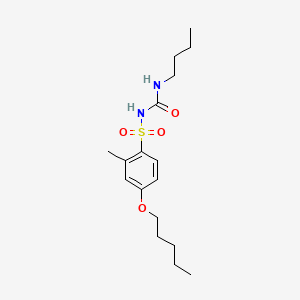
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)

